7-Amino-1,3,5-naphthalenetrisulfonic acid
Overview
Description
7-Amino-1,3,5-naphthalenetrisulfonic acid is a useful research compound. Its molecular formula is C10H9NO9S3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that the compound is a polyanionic dye , which suggests it may interact with its targets through ionic interactions.
Biochemical Pathways
It’s known that the compound is used in the production of various active dyes , suggesting it may play a role in the biochemical pathways related to dye synthesis and binding.
Result of Action
As a polyanionic dye, it may have effects related to staining and visualization of cellular components .
Action Environment
The action, efficacy, and stability of 7-Aminonaphthalene-1,3,5-trisulfonic acid can be influenced by environmental factors. For instance, the compound is stable in neutral and acidic or basic environments . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
7-Amino-1,3,5-naphthalenetrisulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of reactive dyes. It interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for sulfonation reactions catalyzed by sulfotransferases . The nature of these interactions involves the transfer of sulfonate groups to the amino group of the compound, leading to the formation of sulfonated derivatives that are crucial intermediates in dye synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its role as a dye intermediate suggests that it may influence cell function by interacting with cellular components during the dyeing process. This interaction could potentially affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism involves the formation of Schiff bases with reducing termini of oligosaccharides, which can then be stabilized by reducing agents such as sodium cyanoborohydride . This reaction is crucial for the fluorescent labeling of carbohydrates, which is widely used in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under inert atmosphere and room temperature conditions . Over time, it maintains its stability in neutral, acidic, and basic media, making it suitable for long-term studies . Detailed studies on its long-term effects on cellular function in vitro or in vivo are limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to dye synthesis. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to the compound . This interaction is crucial for the formation of sulfonated derivatives that are essential intermediates in the production of reactive dyes . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.
Transport and Distribution
Its role as a dye intermediate suggests that it may be transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not extensively studied. It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
7-aminonaphthalene-1,3,5-trisulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO9S3/c11-5-1-7-8(9(2-5)22(15,16)17)3-6(21(12,13)14)4-10(7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTWHHAJDJCUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067299 | |
Record name | 7-Amino-1,3,5-naphthalenetrisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27310-25-4, 83732-84-7 | |
Record name | 7-Amino-1,3,5-naphthalenetrisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27310-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Naphthalenetrisulfonic acid, 7-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027310254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Naphthalenetrisulfonic acid, 7-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Amino-1,3,5-naphthalenetrisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-aminonaphthalene-1,3,5-trisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-aminonaphthalene-1,3,5-trisulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINONAPHTHALENE-1,3,5-TRISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3D77FDP47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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